Product packaging for Methyl 3-[4-(aminomethyl)phenyl]propionate(Cat. No.:CAS No. 100511-78-2)

Methyl 3-[4-(aminomethyl)phenyl]propionate

Cat. No.: B009888
CAS No.: 100511-78-2
M. Wt: 193.24 g/mol
InChI Key: OQZWLJLXFNYXKR-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on the Compound Class

The study of para-substituted phenylpropionic acid esters and related compounds has a rich history in medicinal chemistry and materials science. Phenylpropionic acid derivatives are core structures in a variety of pharmacologically active agents. For instance, the non-steroidal anti-inflammatory drugs (NSAIDs) class includes well-known examples like ibuprofen (B1674241) and naproxen, which are derivatives of 2-phenylpropionic acid. While not a direct analogue, the historical success of these compounds spurred interest in the broader class of substituted phenylpropionic acids and their esters for various therapeutic applications.

The introduction of an aminomethyl group onto the phenyl ring adds another layer of chemical functionality and potential biological activity. The aminomethylphenyl moiety is a recognized pharmacophore in medicinal chemistry. For example, compounds bearing this group have been investigated for their potential as enzyme inhibitors. Research into N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives has identified potent and selective JAK2 inhibitors, highlighting the significance of the aminomethylphenyl scaffold in targeting specific biological pathways. nih.gov

Academic Significance and Research Trajectory of Methyl 3-[4-(aminomethyl)phenyl]propionate

The academic significance of this compound appears to be primarily as a specialized research chemical and a potential intermediate in organic synthesis. Its bifunctional nature, possessing both a primary amine and an ester, allows for a range of chemical transformations. The amine group can undergo reactions such as acylation, alkylation, and arylation, while the ester group can be hydrolyzed or aminated.

One area of research where related structures have shown promise is in the study of proteases. A study on p- and m-(amidinomethyl)phenyl esters, which are structurally related to the aminomethylphenyl group, investigated their interaction with trypsin, a serine protease. nih.gov This suggests that compounds like this compound could serve as starting materials for the synthesis of enzyme inhibitors or probes.

Furthermore, the core structure bears resemblance to tranexamic acid, a well-known antifibrinolytic agent which is a 4-(aminomethyl)cyclohexanecarboxylic acid. nih.govsigmaaldrich.com Although the aromatic ring in the title compound differs from the cyclohexane (B81311) ring in tranexamic acid, the presence of the 4-(aminomethyl) motif suggests a potential, though unexplored, avenue for research into its biological activities.

Current Research Landscape and Emerging Scientific Directions

The current research landscape for this compound itself is not extensively documented in dedicated scholarly articles. Its presence is more prominent in the catalogs of chemical suppliers, indicating its use as a readily available building block for more complex syntheses.

Emerging scientific directions may involve the utilization of this compound in the following areas:

Combinatorial Chemistry and Drug Discovery: Its bifunctional nature makes it a suitable scaffold for the creation of compound libraries for high-throughput screening against various biological targets.

Materials Science: The primary amine and the aromatic ring could be leveraged for the synthesis of novel polymers or functional materials.

Proteomics and Chemical Biology: As a precursor to more complex molecules, it could be used to develop chemical probes to study protein function and interactions. The study of AMPA receptor complexes in the brain, for instance, relies on complex proteomic analyses where specifically designed small molecules can play a role. nih.gov

While direct research on this compound is not widespread, its structural components are of significant interest in various fields of chemical and biological research. Future investigations may unlock the full potential of this intriguing molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B009888 Methyl 3-[4-(aminomethyl)phenyl]propionate CAS No. 100511-78-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[4-(aminomethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5H,6-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZWLJLXFNYXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328696
Record name Methyl 3-[4-(aminomethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100511-78-2
Record name Methyl 3-[4-(aminomethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Methyl 3 4 Aminomethyl Phenyl Propionate

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of the target molecule, Methyl 3-[4-(aminomethyl)phenyl]propionate, identifies two primary disconnection points. The first is the ester functional group, and the second is the aminomethyl group attached to the phenyl ring.

Ester Disconnection: Disconnecting the methyl ester reveals the corresponding carboxylic acid, 3-[4-(aminomethyl)phenyl]propionic acid, as a primary precursor. This suggests that a final esterification step could be employed.

Aminomethyl Disconnection: The C-N bond of the aminomethyl group can be disconnected. This leads to two main synthetic pathways depending on the precursor chosen:

Via Nitrile Reduction: The aminomethyl group (-CH₂NH₂) can be traced back to a nitrile group (-CN). This identifies Methyl 3-(4-cyanophenyl)propanoate as a key intermediate. The synthesis would then involve the reduction of the nitrile to the primary amine.

Via Reductive Amination: The aminomethyl group can also be formed from a carbonyl group, specifically an aldehyde (-CHO). This points to Methyl 3-(4-formylphenyl)propanoate as another crucial intermediate. This precursor would undergo reductive amination to yield the target compound.

Based on this analysis, the synthesis hinges on the effective formation of a para-substituted phenylpropionate core, followed by the transformation of the para-substituent into an aminomethyl group.

Approaches to the Phenylpropionate Core Synthesis

The construction of the methyl 3-(4-substituted-phenyl)propanoate framework is a critical phase of the synthesis. This involves forming the phenylpropionic acid moiety and then converting it to its methyl ester.

The conversion of a substituted 3-phenylpropionic acid to its methyl ester is typically achieved through standard esterification methods. The choice of method depends on factors such as substrate tolerance to acidic conditions and desired yield.

Fischer-Speier Esterification: This is a classic and widely used method involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). prepchem.com The reaction is driven to completion by removing the water formed, often by using a large excess of the alcohol. prepchem.com

Alkylation of Carboxylate Salts: An alternative route involves the deprotonation of the carboxylic acid with a base (e.g., potassium carbonate, K₂CO₃) to form the corresponding carboxylate salt. This salt is then treated with an alkylating agent, such as methyl iodide, to form the methyl ester. chemicalbook.com This method is performed under milder conditions compared to Fischer esterification.

Table 1: Comparison of Esterification Methods for 3-Phenylpropionic Acid Derivatives
MethodReagentsTypical ConditionsAdvantages
Fischer-Speier EsterificationMethanol, H₂SO₄ (catalyst)Heated under reflux for several hours prepchem.comInexpensive reagents, suitable for large scale.
Alkylation of CarboxylateBase (e.g., K₂CO₃), Methyl IodideRoom temperature in a polar aprotic solvent (e.g., DMF) chemicalbook.comMilder conditions, avoids strong acids.

Several synthetic routes can be employed to construct the core 3-phenylpropionic acid structure with a functional group at the para-position, which can later be converted to the aminomethyl group.

Malonic Ester Synthesis: This method allows for the formation of carboxylic acids from an alkyl halide. pearson.com For a 3-phenylpropanoic acid derivative, the synthesis would start with deprotonation of diethyl malonate, followed by alkylation with a para-substituted benzyl (B1604629) halide (e.g., 4-cyanobenzyl bromide). Subsequent hydrolysis of the ester groups and decarboxylation upon heating yields the desired substituted 3-phenylpropionic acid. pearson.com

Heck Coupling: The Mizoroki-Heck reaction provides a powerful method for C-C bond formation. nih.gov A para-substituted aryl halide (e.g., 4-bromobenzonitrile) can be coupled with an acrylic acid ester in the presence of a palladium catalyst. The resulting cinnamate derivative is then hydrogenated to saturate the double bond, yielding the desired 3-(4-substituted-phenyl)propionate structure. chemicalbook.com

Oxidation of 3-Phenylpropanal: Another approach involves the oxidation of a substituted 3-phenylpropanal. google.com This aldehyde can be prepared from the corresponding cinnamaldehyde via selective hydrogenation of the carbon-carbon double bond. The subsequent oxidation of the aldehyde to the carboxylic acid can be achieved using molecular oxygen, often at elevated temperatures. google.com

Introduction of the Aminomethyl Group onto the Phenyl Ring

The final key step in the synthesis is the installation of the aminomethyl group onto the aromatic ring, starting from the precursors identified in the retrosynthetic analysis.

Reductive amination is a versatile method that converts a carbonyl group (aldehyde or ketone) into an amine through an intermediate imine. wikipedia.org In this synthesis, the precursor Methyl 3-(4-formylphenyl)propanoate would be reacted with an ammonia (B1221849) source to form an imine, which is then reduced in situ to the primary amine.

The reaction is typically a one-pot process where the aldehyde, ammonia (or an ammonium (B1175870) salt), and a reducing agent are combined. wikipedia.org Mild reducing agents are preferred as they selectively reduce the imine intermediate without affecting the aldehyde starting material.

Common Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently used for this transformation due to their selectivity.

Catalytic Hydrogenation: An alternative is catalytic hydrogenation, where the reaction is carried out under a hydrogen atmosphere with a metal catalyst, such as palladium, platinum, or nickel. mdpi.com This method is considered a green chemistry approach as it avoids stoichiometric inorganic reagents. mdpi.com

The reduction of a nitrile group offers a direct route to a primary amine. This pathway utilizes Methyl 3-(4-cyanophenyl)propanoate as the key intermediate. A variety of reducing agents can accomplish this transformation, with the choice often depending on functional group tolerance and reaction conditions. wikipedia.org

Catalytic Hydrogenation: This is one of the most common and economical methods for nitrile reduction. wikipedia.org The reaction is typically performed using hydrogen gas and a heterogeneous catalyst like Raney Nickel, Palladium on carbon (Pd/C), or Platinum dioxide (PtO₂). wikipedia.orgacsgcipr.org Care must be taken as secondary and tertiary amines can sometimes form as byproducts through the reaction of the primary amine product with the intermediate imine. wikipedia.orgacsgcipr.org

Metal Hydride Reagents: Powerful reducing agents such as Lithium aluminum hydride (LiAlH₄) or borane (BH₃) and its complexes (e.g., BH₃·THF) are highly effective for converting nitriles to primary amines. youtube.com These reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). It is important to note that LiAlH₄ will also reduce the ester group, so protection of the ester or reduction of the nitrile before the esterification step would be necessary. Borane is generally more selective and may not reduce the ester under controlled conditions.

Other Boron-Based Reagents: Milder and more selective reagents have been developed. For example, diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄) can reduce a variety of aromatic nitriles to primary amines in excellent yields, and can be selective in the presence of an ester group. nih.govorganic-chemistry.org

Table 2: Selected Reagents for Nitrile Reduction
Reducing AgentTypical ConditionsSelectivity Notes
H₂ / Raney NickelHydrogen pressure, alcohol solvent (e.g., ethanol), often with ammonia to suppress secondary amine formation.Economical for large scale; potential for side products. wikipedia.org
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂O, followed by aqueous workup.Highly reactive; will also reduce the methyl ester. youtube.com
Borane (BH₃·THF)Anhydrous THF, often at reflux, followed by acid workup.More selective than LiAlH₄; can often be used in the presence of esters. youtube.com
Diisopropylaminoborane / cat. LiBH₄THF, room temperature to reflux.High yields; selective reduction of nitriles in the presence of esters is possible. nih.govorganic-chemistry.org

Protective Group Chemistry in Synthesis

Protective group chemistry is fundamental to the successful synthesis of this compound. This strategy involves the temporary modification of a functional group to render it inert during a chemical transformation elsewhere in the molecule.

The primary amine in the aminomethyl group is a nucleophilic site that can interfere with reactions intended for the propionate (B1217596) side chain, such as esterification. To prevent this, the amine is typically protected. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under mild acidic conditions. total-synthesis.com

The protection of the amine is generally achieved by reacting the starting material, 4-(aminomethyl)phenylpropionic acid, with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org The choice of solvent and base can be flexible, with common systems including sodium bicarbonate in a chloroform/water biphasic mixture or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF). fishersci.co.uk

Table 1: Typical Conditions for Boc-Protection of Amines

ReagentBaseSolvent(s)Temperature
Di-tert-butyl dicarbonate (Boc₂O)Sodium BicarbonateChloroform/WaterRoom Temperature
Di-tert-butyl dicarbonate (Boc₂O)Sodium Hydroxide (B78521)Water/THFRoom Temperature to 40°C
Di-tert-butyl dicarbonate (Boc₂O)4-Dimethylaminopyridine (DMAP)THF, AcetonitrileRoom Temperature

The deprotection of the Boc group is typically the final step in the synthesis, accomplished by treating the protected intermediate with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or by using hydrochloric acid in an aqueous or organic solvent. fishersci.co.ukresearchgate.net This step regenerates the primary amine to yield the final product.

The synthesis of this compound involves the formation of a methyl ester. This is commonly achieved through Fischer esterification of the corresponding carboxylic acid, 3-[4-(aminomethyl)phenyl]propionic acid. prepchem.commasterorganicchemistry.com In this reaction, the carboxylic acid is heated with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). prepchem.commasterorganicchemistry.com

Given that the amine group is typically protected as a Boc-carbamate during this step, the acidic conditions of Fischer esterification must be carefully controlled to avoid premature deprotection of the Boc group, which is acid-labile. Alternatively, the ester can be formed under milder conditions to preserve the protecting group.

If the synthesis starts from a precursor where the ester is already present, it generally does not require further protection as esters are relatively stable under the basic conditions used for Boc-protection of the amine. Deprotection of the methyl ester is not a required step for the synthesis of the target compound. However, if the carboxylic acid were needed for a different transformation, the methyl ester could be hydrolyzed back to the carboxylic acid using basic conditions, such as treatment with sodium hydroxide in a mixture of water and methanol. These conditions are orthogonal to the acidic deprotection of the Boc group, allowing for selective manipulation of either functional group. researchgate.net

Optimization of Reaction Conditions and Process Efficiency

For the Boc-protection step , key parameters to optimize include:

Stoichiometry of Reagents : Using a slight excess of Boc₂O ensures complete protection of the amine.

Choice of Base and Solvent : The selection of the base and solvent system can influence reaction time and yield. For instance, the use of DMAP can accelerate the reaction compared to inorganic bases. fishersci.co.uk

Temperature : While the reaction often proceeds efficiently at room temperature, gentle heating (e.g., to 40°C) can increase the rate of conversion. fishersci.co.uk

For the Fischer esterification step , optimization involves:

Catalyst Loading : The amount of acid catalyst needs to be sufficient to promote the reaction without causing significant degradation or premature deprotection of the Boc group.

Reaction Time and Temperature : As Fischer esterification is an equilibrium process, prolonged reaction times and elevated temperatures (reflux) are often necessary to drive the reaction towards the product. prepchem.com The removal of water as it is formed can also shift the equilibrium to favor ester formation. masterorganicchemistry.com

A potential alternative route to the final compound involves the catalytic hydrogenation of a nitrile precursor, such as Methyl 3-[4-(cyanomethyl)phenyl]propionate. The optimization of this step would involve screening different catalysts (e.g., Palladium on carbon, Raney nickel), hydrogen pressure, temperature, and solvent to achieve high conversion and selectivity to the desired primary amine. researchgate.net

Table 2: Summary of Synthetic Steps and Key Optimization Parameters

Synthetic StepKey ReactionParameters for Optimization
Amine ProtectionBoc-protectionReagent stoichiometry, base, solvent, temperature
Ester FormationFischer EsterificationAcid catalyst loading, reaction time, temperature
Amine Formation (Alternative)Nitrile HydrogenationCatalyst, hydrogen pressure, temperature, solvent
Amine DeprotectionAcidolysis of Boc-groupAcid choice and concentration, solvent, temperature

Stereoselective Synthesis Approaches (if applicable)

The molecule this compound is achiral, meaning it does not have any stereocenters. Therefore, stereoselective synthesis approaches are not applicable to its preparation. The synthesis does not produce enantiomers or diastereomers, and thus, no steps are required for the separation of stereoisomers.

Chemical Transformations and Derivative Synthesis

Modifications of the Amino Group

The primary amino group is a versatile functional handle for various chemical reactions, including acylation, amidation, alkylation, and the formation of Schiff bases, which can then undergo further cyclization.

The amino group of Methyl 3-[4-(aminomethyl)phenyl]propionate can readily undergo acylation with acyl chlorides or acid anhydrides to form the corresponding N-acyl derivatives. This reaction is a fundamental transformation in organic synthesis. nih.govnih.gov Similarly, amidation, the formation of an amide bond, can be achieved through various methods. One-step amidation of esters with nitroarenes has been reported as a potential route. nih.gov Another approach involves the reaction with carboxylic acids, often facilitated by coupling agents. nih.gov The synthesis of N-acylhydrazones can also be achieved through the condensation of hydrazides with aldehydes. researchgate.net These reactions are crucial for introducing a wide range of substituents and modifying the properties of the parent molecule.

Table 1: Examples of Acylation and Amidation Reactions

Reactant 1Reactant 2Reaction TypeProduct Type
This compoundAcyl Chloride (e.g., Acetyl Chloride)AcylationN-Acyl Derivative
This compoundCarboxylic AcidAmidationN-Amide Derivative
Hydrazide DerivativeAldehydeCondensationN-Acylhydrazone

Alkylation of the amino group introduces alkyl substituents, transforming the primary amine into secondary or tertiary amines. Reductive amination is a common and effective method for this purpose. wikipedia.org This reaction involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by reduction of the intermediate to the corresponding alkylated amine. masterorganicchemistry.comnih.govorganic-chemistry.org Various reducing agents can be employed, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices. masterorganicchemistry.com This method avoids the issue of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com N-methylation, a specific type of alkylation, can be achieved using reagents like formaldehyde (B43269) followed by reduction. mdpi.com

The primary amino group of this compound can react with aldehydes or ketones to form imines, also known as Schiff bases. nih.govresearchgate.net This condensation reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product. nih.gov The formation of Schiff bases is a versatile reaction, and the resulting imines can serve as intermediates for further transformations, including cyclization reactions to form various heterocyclic compounds. researchgate.net For instance, the reaction with dicarbonyl compounds or other suitable reagents can lead to the synthesis of substituted pyrroles or other ring systems. researchgate.net

Transformations at the Ester Moiety

The methyl ester group of this compound is also susceptible to chemical modification, primarily through hydrolysis and transesterification.

The methyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-[4-(aminomethyl)phenyl]propanoic acid. nih.gov This transformation is a fundamental reaction that converts the ester into a more reactive carboxylic acid functional group, which can then be used in a variety of subsequent reactions, such as further amidation or esterification. orgsyn.org

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com In the case of this compound, reacting it with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group, forming a new ester. masterorganicchemistry.comnih.gov This process is useful for modifying the ester functionality and altering the physical and chemical properties of the molecule.

Table 2: Transformations at the Ester Moiety

Starting MaterialReagentReaction TypeProduct
This compoundWater (acid or base catalyzed)Hydrolysis3-[4-(aminomethyl)phenyl]propanoic acid
This compoundAlcohol (R-OH)TransesterificationAlkyl 3-[4-(aminomethyl)phenyl]propionate

Reduction to Corresponding Alcohols

The ester functional group in this compound can be selectively reduced to the corresponding primary alcohol, 3-[4-(aminomethyl)phenyl]propan-1-ol. This transformation is typically achieved using powerful hydride-based reducing agents.

Lithium aluminum hydride (LiAlH₄) is a potent and non-selective reagent capable of reducing esters, carboxylic acids, amides, and nitriles to their corresponding alcohols or amines. harvard.edu The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. A standard workup procedure, such as the Fieser method, involves the careful sequential addition of water and a sodium hydroxide (B78521) solution to quench the reaction and precipitate inorganic salts, facilitating product isolation. harvard.edu

Alternatively, lithium borohydride (LiBH₄) offers a milder and more selective option. harvard.edu It is commonly used for the reduction of esters and lactones to alcohols, and it can be employed in the presence of less reactive functional groups like carboxylic acids, tertiary amides, and nitriles. harvard.edu The reactivity of LiBH₄ is influenced by the solvent, with the general trend being ether > THF > 2-propanol, which is attributed to the availability of the lithium cation to coordinate with the substrate. harvard.edu

Table 1: Reagents for the Reduction of this compound

Reagent Formula Typical Conditions Selectivity
Lithium Aluminum Hydride LiAlH₄ Anhydrous ether or THF, followed by aqueous workup Powerful, non-selective
Lithium Borohydride LiBH₄ Ether, THF, or 2-propanol Selective for esters/lactones over amides, nitriles

Derivatization of the Phenyl Ring

The aromatic ring of this compound is amenable to various modifications, including electrophilic substitution and oxidation reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) allows for the introduction of new functional groups onto the benzene (B151609) ring. The outcome of these reactions is governed by the directing effects of the existing substituents: the propionate (B1217596) side chain and the aminomethyl group. The alkylpropionate chain is a weakly activating, ortho, para-directing group. Conversely, the aminomethyl group's influence is condition-dependent. In a neutral or basic medium, it is weakly activating and ortho, para-directing. However, under the strongly acidic conditions required for many EAS reactions, such as nitration or sulfonation, the primary amine is protonated to form an ammonium (B1175870) ion (-CH₂NH₃⁺). This protonated group becomes a deactivating, meta-directing group.

The general mechanism for EAS proceeds in two steps:

Attack: The nucleophilic π-system of the aromatic ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. This is typically the slow, rate-determining step. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom bearing the new electrophile, restoring aromaticity. masterorganicchemistry.commasterorganicchemistry.com

Table 2: Common Electrophilic Aromatic Substitution Reactions

Reaction Typical Reagents Electrophile Expected Position (under acidic conditions)
Nitration HNO₃, H₂SO₄ NO₂⁺ (Nitronium ion) meta to the -CH₂NH₃⁺ group
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃ Br⁺ or Cl⁺ (polarized) ortho, para to the propionate chain
Sulfonation Fuming H₂SO₄ (SO₃ in H₂SO₄) HSO₃⁺ or SO₃ meta to the -CH₂NH₃⁺ group

Note: For reactions under non-acidic conditions or with a protected amine, ortho/para substitution relative to the aminomethyl group would be favored.

Oxidation Reactions

Direct oxidation of the phenyl ring in substituted benzenes is generally challenging and often requires harsh conditions that can lead to ring cleavage. More commonly, oxidation reactions target the alkyl side chains. For this compound, potential oxidative transformations could target the aminomethyl group or the propionate side chain, though specific studies on this molecule are not prevalent. In related systems, side-chain oxidations are known to occur. youtube.com For instance, benzylic methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. researchgate.net The oxidation of the aminomethyl group could potentially yield an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions.

Synthesis of Structurally Related Analogues and Homologs

The synthesis of analogs of this compound allows for the systematic investigation of structure-activity relationships. Modifications can be made to the ester chain or the substituents on the phenyl ring.

Variation of the Alkyl Ester Chain

The methyl ester of the parent compound can be readily converted to other alkyl esters (e.g., ethyl, propyl) through transesterification. This reaction typically involves heating the methyl ester in an excess of the desired alcohol (e.g., ethanol, propanol) with an acid or base catalyst. Alternatively, these analogs can be synthesized directly by the Fischer esterification of 3-[4-(aminomethyl)phenyl]propionic acid with the corresponding alcohol in the presence of an acid catalyst. The synthesis of various phenylpropionate esters is a common strategy in medicinal chemistry. nih.gov

Substituent Effects on the Phenyl Ring (e.g., hydroxymethyl, aminophenyl, trifluoromethyl)

The properties of the core structure can be modified by altering the substituents on the phenyl ring.

Hydroxymethyl Analogs : The synthesis of Methyl 3-[4-(hydroxymethyl)phenyl]propionate can be achieved from a precursor like 2-(4-methylphenyl)propionic acid. nih.gov This involves a sequence of benzylic bromination using N-bromosuccinimide (NBS) or bromine with a radical initiator, followed by hydrolysis of the resulting benzyl (B1604629) bromide to the benzyl alcohol. nih.govpatsnap.com

Aminophenyl Analogs : An analog such as Methyl 3-(4-aminophenyl)propanoate, where the aminomethyl group is replaced by an amino group directly attached to the ring, can be synthesized. nih.gov A common route involves the nitration of a phenylpropionate precursor, followed by the reduction of the nitro group to an amine, often using a metal catalyst like iron, tin, or palladium on carbon with a hydrogen source. youtube.comresearchgate.net

Trifluoromethyl Analogs : The trifluoromethyl (CF₃) group is a significant substituent in medicinal chemistry due to its electronic effects and metabolic stability. mdpi.comresearchgate.net The synthesis of Methyl 3-[4-(trifluoromethyl)phenyl]propionate would typically start from a commercially available building block like 4-(trifluoromethyl)bromobenzene. nih.govbeilstein-journals.org A palladium-catalyzed cross-coupling reaction, such as a Heck or Sonogashira reaction, followed by reduction and esterification, can be employed to construct the propionate side chain. nih.gov

Table 3: Synthesized Analogs with Phenyl Ring Modifications

Analog Name Key Precursor Example Synthetic Strategy Highlight
Methyl 3-[4-(hydroxymethyl)phenyl]propionate 2-(4-Methylphenyl)propionic acid Benzylic bromination followed by hydrolysis. nih.gov
Methyl 3-(4-aminophenyl)propanoate Methyl 3-(4-nitrophenyl)propanoate Catalytic reduction of the nitro group. youtube.com
Methyl 3-[4-(trifluoromethyl)phenyl]propionate 1-Bromo-3-(trifluoromethyl)benzene Mizoroki–Heck cross-coupling reaction. nih.gov

Positional Isomerism Studies (e.g., meta-aminomethyl vs. para-aminomethyl)

The position of the aminomethyl substituent on the phenyl ring of methyl 3-(aminomethyl)phenylpropionate significantly influences the molecule's chemical and physical properties. The two primary positional isomers are the para (1,4-substitution) and meta (1,3-substitution) forms. While direct, side-by-side comparative studies of these specific isomers are not extensively documented in publicly available literature, the fundamental principles of organic chemistry allow for a detailed discussion of their expected differences based on electronic and steric effects.

The key distinction between the para and meta isomers lies in the electronic communication between the aminomethyl group (-CH₂NH₂) and the propionate side chain (-CH₂CH₂COOCH₃). In the para isomer, the two groups are positioned opposite each other on the benzene ring. This arrangement allows for maximum electronic interaction through the aromatic π-system via resonance (mesomeric) and inductive effects. The aminomethyl group is an activating, ortho-, para- directing group, meaning it donates electron density to the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. wikipedia.orggoogle.com

These structural differences are expected to translate into variations in physicochemical properties and biological activity. Differences in dipole moments, crystal packing, and solubility can be anticipated. In other classes of compounds, it has been observed that meta and para isomers can exhibit distinct biological activities; for example, some studies on Schiff bases have shown that meta- and para-substituted derivatives possess greater antimicrobial activity compared to their ortho counterparts. researchgate.net

A comparison of the basic properties of the two isomers is presented below, with data for the meta-isomer sourced from PubChem. nih.gov

Interactive Table: Comparison of para and meta Isomers of Methyl 3-(aminomethyl)phenylpropionate

PropertyThis compound (para-isomer)Methyl 3-[3-(aminomethyl)phenyl]propanoate (meta-isomer)
CAS Number 100511-78-2100511-83-9 nih.gov
Molecular Formula C₁₁H₁₅NO₂ nih.govC₁₁H₁₅NO₂ nih.gov
Molecular Weight 193.24 g/mol nih.gov193.24 g/mol nih.gov
IUPAC Name methyl 3-[4-(aminomethyl)phenyl]propanoatemethyl 3-[3-(aminomethyl)phenyl]propanoate nih.gov
Computed XLogP3 Data not available1.2 nih.gov
Boiling Point Data not available316.7±22.0 °C (Predicted)
Density 1.081 g/cm³ nih.gov1.081±0.06 g/cm³ (Predicted)

Heterocyclic Ring Incorporations and Hybrid Molecule Design

The structure of this compound serves as a versatile scaffold for the synthesis of more complex molecules, particularly hybrid molecules that incorporate heterocyclic rings. This strategy, known as molecular hybridization, is a prominent approach in medicinal chemistry aimed at designing new chemical entities by combining two or more pharmacophoric units. nih.gov The goal is to create hybrid molecules with potentially enhanced efficacy, improved selectivity, dual modes of action, or better pharmacokinetic profiles compared to the parent molecules. nih.gov

The primary amino group of the aminomethyl substituent is a key functional handle for derivatization. It can readily participate in reactions to form a variety of heterocyclic systems or to be linked to pre-formed heterocyclic moieties. Common heterocycles explored in drug design include indole (B1671886), pyrazole, pyrrole (B145914), triazole, and pyrimidine, many of which are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govorganic-chemistry.orgnih.govscispace.com

Examples of Potential Heterocyclic Incorporations:

Indole Derivatives: The Fischer indole synthesis is a classic method for creating indole rings, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.govmdpi.com More modern methods include transition-metal-catalyzed cyclizations. organic-chemistry.org A relevant synthetic pathway involves the reaction of a molecule containing a 4-formylphenyl group (which can be derived from the aminomethyl group) with an appropriate amine to form an indole scaffold. For instance, a multi-step synthesis starting from a related phenyl compound has been used to produce 1H-3-{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole, which demonstrated significant antiprotozoal activity. mdpi.com This illustrates how the aminomethylphenyl core can be elaborated into a complex, biologically active heterocyclic system.

Pyrazole Derivatives: Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov The aminomethyl group on the parent compound could be modified to participate in such cyclization reactions. Pyrazole-containing hybrids are investigated for a wide range of therapeutic applications, including as kinase inhibitors and antiviral agents. researchgate.netrsc.org

Pyrrole Derivatives: Pyrrole, a five-membered aromatic heterocycle, is another privileged scaffold in medicinal chemistry. scispace.com The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, is a fundamental method for pyrrole formation. wikipedia.orgorganic-chemistry.org The primary amine of this compound could be used directly in this type of condensation to fuse a pyrrole ring to the existing structure, creating a novel hybrid molecule.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. While specific experimental data for Methyl 3-[4-(aminomethyl)phenyl]propionate is not publicly available, a theoretical analysis based on its structure allows for the prediction of its ¹H NMR spectrum. The spectrum would exhibit characteristic signals corresponding to the aromatic protons, the benzylic protons of the aminomethyl group, the protons of the propionate (B1217596) side chain, and the methyl ester protons. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (multiplicity) would provide information about adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the methyl ester carbon, the carbonyl carbon, the two aliphatic carbons of the propionate chain, the benzylic carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons would further distinguish between the substituted and unsubstituted positions on the benzene (B151609) ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, for instance, confirming the connectivity within the propionate side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound (C₁₁H₁₅NO₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation. These absorptions are recorded as a spectrum, where the wavenumber of each peak corresponds to a particular molecular vibration.

The key functional groups in this compound are a primary amine (-NH2), an ester (-COOCH3), and a para-substituted aromatic ring. Each of these groups produces characteristic absorption bands in the IR spectrum. uobabylon.edu.iqwpmucdn.comorgchemboulder.com Primary amines are notable for exhibiting two distinct N-H stretching bands in the 3500–3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. uobabylon.edu.iqorgchemboulder.comucla.edu The presence of an ester is confirmed by a strong carbonyl (C=O) stretching absorption, typically found around 1735 cm⁻¹ for simple esters. uobabylon.edu.iqspectroscopyonline.com The aromatic nature of the compound is indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1600–1500 cm⁻¹ region. vscht.cz

Detailed analysis of the spectrum allows for a confident identification of the compound's chemical architecture.

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Intensity
Primary Amine N-H Stretch (asymmetric & symmetric) 3500–3300 (two peaks) Medium
Primary Amine N-H Bend (scissoring) 1650–1580 Medium, Broad
Alkane C-H Stretch 2950–2850 Medium to Strong
Ester C=O Stretch ~1735 Strong
Aromatic Ring C=C Stretch 1600–1500 (multiple bands) Medium to Weak
Ester C-O Stretch 1300–1150 Strong

Note: The exact positions of IR peaks can vary based on the sample's physical state (e.g., solid, liquid) and the specific instrument used.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential analytical method for separating a mixture into its individual components, making it indispensable for assessing the purity of this compound and for its isolation during synthesis. unr.edu.ar The choice of chromatographic technique depends on the compound's properties, such as polarity and volatility.

High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing non-volatile and thermally sensitive compounds like this compound. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. pensoft.net In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into a liquid mobile phase, which then flows through a column packed with a non-polar stationary phase (e.g., C18).

Due to its polar aminomethyl group and non-polar phenylpropionate moiety, the molecule's retention time—the time it takes to travel through the column—can be finely tuned by adjusting the composition of the mobile phase, which is typically a mixture of water and an organic solvent like acetonitrile. nih.gov A UV detector is commonly used for detection, as the aromatic ring of the compound absorbs ultraviolet light. By comparing the area of the main peak in the chromatogram to the area of any impurity peaks, the purity of the sample can be accurately quantified. pensoft.net

Table 2: Illustrative RP-HPLC Parameters for Purity Analysis

Parameter Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Phosphate Buffer (pH 3.0); B: Acetonitrile
Elution Mode Isocratic (e.g., 50:50 A:B) or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 225 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. hpst.cz For a molecule like this compound, direct analysis by GC can be challenging due to its polarity and relatively high boiling point, which can lead to poor peak shape and thermal degradation. sigmaaldrich.com

To overcome these issues, derivatization is often employed. The polar primary amine group can be converted into a less polar, more volatile derivative (e.g., a trimethylsilyl (B98337) or acetyl derivative) before injection. This process makes the compound more amenable to GC analysis. researchgate.net The derivatized sample is then injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. oup.comchemicke-listy.cz The column's stationary phase, often a polysiloxane-based polymer, separates components based on their boiling points and interactions with the phase. sigmaaldrich.comphenomenex.com A Flame Ionization Detector (FID) is commonly used for detection. chemicke-listy.cz GC is particularly useful for detecting volatile impurities that may not be visible by HPLC. restek.com

Table 3: Potential Gas Chromatography Parameters for (Derivatized) Analysis

Parameter Condition
Column Fused silica (B1680970) capillary column with a mid-polarity phase (e.g., 5% Phenyl Polysiloxane)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C

| Injection Mode | Split/Splitless |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic and chromatographic methods confirm connectivity and purity, X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid, crystalline state. nih.gov This technique is contingent upon the ability to grow a suitable single crystal of the compound, which can sometimes be a challenging step.

If a single crystal of this compound is obtained, it is mounted on a diffractometer and bombarded with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, researchers can calculate the electron density map of the molecule and thus determine the precise spatial arrangement of every atom.

This analysis yields a wealth of structural information, including exact bond lengths, bond angles, and torsional angles. nih.gov It also reveals how the molecules pack together in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding involving the amine and ester groups, which govern the material's bulk properties. While specific crystallographic data for this compound is not widely published, data for analogous structures like Methyl 3-(4-hydroxyphenyl)propionate demonstrates the power of this technique in revealing detailed molecular and intermolecular features. researchgate.net

Table 4: Crystallographic Data That Would Be Determined

Parameter Description
Crystal System The symmetry group of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry of the unit cell (e.g., P2₁/c).
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Z Value The number of molecules in the unit cell.
Bond Lengths The precise distance between bonded atoms (e.g., C-N, C=O, C-O).
Bond Angles The angle formed by three connected atoms.
Torsion Angles The dihedral angle describing the rotation around a bond.

| Hydrogen Bonding | Identification of donor-acceptor distances and angles for intermolecular hydrogen bonds. |

Table of Mentioned Compounds

Compound Name
This compound
Methyl 3-(4-hydroxyphenyl)propionate

Pharmacological and Biological Research Applications

Investigational Role in Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, Methyl 3-[4-(aminomethyl)phenyl]propionate is primarily utilized as a key intermediate in the synthesis of more complex molecules with targeted biological activities. Researchers leverage its reactive amine and ester functionalities to construct novel compounds. For instance, its derivatives have been explored in the development of Factor XIa inhibitors. These inhibitors are under investigation for their potential as anticoagulants with a reduced risk of bleeding compared to traditional therapies. The core structure of this compound provides a foundational scaffold upon which chemists can build and elaborate to optimize potency, selectivity, and pharmacokinetic properties of the target inhibitors.

The compound also serves as an intermediate in the creation of agents targeting inflammatory processes. By modifying the aminomethyl and propionate (B1217596) groups, scientists can synthesize a library of related compounds for screening against various inflammatory targets. This approach facilitates the exploration of structure-activity relationships, providing crucial insights into how molecular architecture influences biological function.

Exploration of Biological Activities and Mechanisms

While often used as a synthetic precursor, the structural motif of this compound and its close analogs are also investigated for their inherent biological effects.

Assessment of Potential Antimicrobial Activity

The development of novel antimicrobial agents is a critical area of research. Derivatives synthesized from the this compound scaffold have been evaluated for their potential to inhibit the growth of various microbial pathogens. The rationale behind this exploration lies in the ability to introduce diverse functional groups onto the core structure, which can interact with microbial targets such as enzymes or cell membranes, potentially disrupting essential life processes of the microorganisms.

Role in Antiviral Research as a Synthetic Intermediate

In the ongoing search for new antiviral therapies, this compound functions as a valuable starting material. Its chemical versatility is exploited to construct complex heterocyclic systems and other molecular architectures that are known to be present in various antiviral compounds. The goal is to synthesize novel molecules that can interfere with viral replication cycles, such as inhibiting viral entry into host cells, blocking viral enzymes, or preventing the assembly of new virus particles.

Relevance in Oncology and Chemotherapeutic Agent Development

The development of targeted cancer therapies is a major focus of modern medicinal chemistry. This compound and its derivatives are relevant in this field as intermediates for synthesizing inhibitors of key enzymes implicated in cancer progression. For example, it has been used in the synthesis of potent and selective inhibitors of histone deacetylase (HDAC), an enzyme class that plays a crucial role in the epigenetic regulation of gene expression and is a validated target in oncology. Furthermore, its role as a precursor for Factor XIa inhibitors may also have implications in oncology, as coagulation factors can be involved in tumor growth and metastasis.

Analog-Based Insights into Plant Physiology and Agrochemistry (e.g., Methyl 3-(4-hydroxyphenyl)propionate)

Insights into the biological activity of this compound can be gleaned from studying its close structural analogs. One such analog, Methyl 3-(4-hydroxyphenyl)propionate (MHPP), has been identified as a key compound in plant and soil science. researchgate.netresearchgate.net

Table 1: Research Focus on Methyl 3-(4-hydroxyphenyl)propionate (MHPP)

Research Area Key Findings
Source Naturally exuded from the roots of Sorghum (Sorghum bicolor). researchgate.netresearchgate.net
Primary Function Acts as a biological nitrification inhibitor (BNI). researchgate.netresearchgate.net
Mechanism Suppresses the activity and population of ammonia-oxidizing microorganisms in the soil. researchgate.net
Impact Reduces the conversion of ammonium (B1175870) to nitrate, potentially improving nitrogen use efficiency in agriculture and reducing nitrogen loss to the environment. researchgate.net
Nitrification Inhibition Mechanisms in Agricultural Systems

The process of nitrification, the microbial oxidation of ammonia (B1221849) to nitrate, can lead to significant nitrogen loss from agricultural soils through leaching and denitrification, resulting in reduced fertilizer efficiency and negative environmental impacts. researchgate.net Certain plants, like sorghum, have evolved the ability to release compounds from their roots that inhibit this process, a phenomenon known as biological nitrification inhibition (BNI). researchgate.netresearchgate.net

Table 2: Investigated Nitrification Inhibitors and Their Mechanisms

Compound Source/Type Mechanism of Action
Methyl 3-(4-hydroxyphenyl)propionate (MHPP) Natural (Sorghum root exudate) Inhibits the ammonia monooxygenase (AMO) pathway, reducing the abundance of ammonia-oxidizing bacteria and archaea. researchgate.netresearchgate.net
Dicyandiamide (DCD) Synthetic Commercial nitrification inhibitor used as a comparison in studies. researchgate.net
Ethynyl Pyridine Compounds Synthetic Investigated as nitrification inhibitors to slow the conversion of ammonium to nitrate. google.com
Modulation of Root System Architecture and Plant Development

Studies on a related compound, Methyl 3-(4-hydroxyphenyl)propionate (MHPP), have demonstrated its significant role as a modulator of root system architecture (RSA) in plants like Arabidopsis thaliana. nih.govnih.gov MHPP, a root exudate, acts as a nitrification inhibitor, influencing nutrient availability in the soil. nih.govnih.gov Its primary effects on root development include the inhibition of primary root (PR) elongation and the promotion of lateral root (LR) formation. nih.govnih.gov This modulation of RSA is a critical aspect of plant growth and adaptation to environmental conditions. Research has shown that MHPP affects the meristematic cell division potential, thereby inhibiting primary root growth. nih.govnih.gov

Interference with Auxin Signaling Pathways

The modulation of root development by MHPP is intricately linked to its interference with auxin signaling pathways. nih.govnih.gov Auxin is a key plant hormone that regulates various aspects of growth and development, including root formation. MHPP treatment has been observed to rapidly increase auxin accumulation in the root tips of Arabidopsis. nih.gov This increase is achieved through the up-regulation of auxin biosynthesis, alteration of auxin carrier expression, and promotion of the degradation of auxin/indole-3-acetic acid family transcriptional repressors. nih.govnih.gov By elevating auxin levels and signaling, MHPP effectively mimics the effects of high auxin concentrations, leading to the observed changes in root architecture. nih.gov

Induction of Nitric Oxide and Reactive Oxygen Species Pathways

The mechanism by which MHPP influences auxin signaling involves the induction of nitric oxide (NO) and reactive oxygen species (ROS). nih.govnih.gov Research has revealed that MHPP-induced NO production promotes the accumulation of ROS in root tips. nih.govnih.gov Both NO and ROS are important signaling molecules in plants, mediating responses to various stimuli, including stress and developmental cues. nih.govmdpi.com The accumulation of NO and ROS has been shown to be a crucial step in the MHPP-mediated inhibition of primary root elongation. nih.govnih.gov Suppressing the accumulation of either NO or ROS can alleviate the inhibitory effect of MHPP on primary root growth by weakening auxin responses and perception. nih.govnih.gov This indicates a complex interplay between NO, ROS, and auxin signaling in the regulation of root development by this compound.

Biosynthesis and Accumulation of Secondary Metabolites (e.g., glucosinolates)

Beyond its effects on root architecture, MHPP has also been found to significantly induce the accumulation of glucosinolates in plant roots. nih.gov Glucosinolates are a class of sulfur-containing secondary metabolites, primarily found in the Brassicaceae family, that play a crucial role in plant defense against herbivores and pathogens. mdpi.comfrontiersin.org The biosynthesis of glucosinolates is a complex process involving several steps, including amino acid chain elongation, core structure formation, and secondary modifications. nih.govnih.gov These compounds are derived from various amino acids, with aliphatic glucosinolates originating from methionine, alanine, leucine, isoleucine, or valine, and indole (B1671886) glucosinolates from tryptophan. encyclopedia.pub The induction of glucosinolate accumulation by MHPP suggests its broader role in modulating plant defense responses in addition to its effects on growth and development. nih.gov

Table 1: Effects of Methyl 3-(4-hydroxyphenyl)propionate (MHPP) on Plant Systems

Biological ProcessEffect of MHPP TreatmentKey Mediators
Root System Architecture Inhibition of primary root elongation, promotion of lateral root formation. nih.govnih.govAffects meristematic cell division potential. nih.gov
Auxin Signaling Increased auxin accumulation and signaling in root tips. nih.govnih.govUpregulation of auxin biosynthesis and alteration of auxin carriers. nih.govnih.gov
Nitric Oxide & ROS Induction of NO production and subsequent ROS accumulation in root tips. nih.govnih.govNO and ROS act as signaling molecules. nih.govnih.gov
Secondary Metabolism Significant accumulation of glucosinolates in roots. nih.govImplies a role in enhancing plant defense. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The exploration of the relationship between the chemical structure of this compound derivatives and their biological activity is a critical area of research for designing more potent and selective compounds.

Correlating Structural Modifications with Biological Efficacy

Systematic modifications to the core structure of phenylpropionate derivatives and related compounds have been shown to significantly impact their biological effects. For instance, in a study of methyl 4-aminobenzoate (B8803810) derivatives, substitutions on the benzene (B151609) ring, such as the introduction of bromo, fluoro, and nitro groups, led to varied inhibitory effects on enzymes like glutathione (B108866) reductase and glutathione S-transferase. nih.gov Specifically, methyl 4-amino-3-bromo-5-fluorobenzoate and methyl 4-amino-2-nitrobenzoate were identified as potent inhibitors. nih.gov These findings highlight the importance of the nature and position of substituents on the aromatic ring in determining biological activity. Similarly, the stereochemistry of derivatives can be crucial, as demonstrated in studies of 4-methyl-3-heptanol (B77350) stereoisomers, where different stereoisomers exhibited varying levels of biological activity as aggregation pheromones. researchgate.net

Exploration of Pharmacophore Models

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.gov This strategy has been successfully applied to the design of mitofusin activators, where a pharmacophore model was used to guide the rational re-design of compounds with improved neuronal activity. nih.gov The model identified key features, such as a substituted cyclohexyl group and an aromatic moiety connected by a linker, that mimic the interactions with specific amino acid residues in the target protein. nih.gov By understanding the pharmacophore, researchers can design novel derivatives of this compound with optimized spatial arrangements of key functional groups to enhance their interaction with biological targets and improve their efficacy.

Computational Chemistry and in Silico Approaches

Molecular Modeling and Docking Studies for Target Interactions

There is currently no publicly available research detailing molecular modeling or docking studies specifically performed on Methyl 3-[4-(aminomethyl)phenyl]propionate. Such studies would theoretically involve the use of computational software to predict the binding affinity and interaction patterns of this molecule with various protein targets. The process would typically include creating a 3D model of the compound and "docking" it into the binding site of a target protein to assess the potential for interaction. However, no such specific applications to this compound have been documented in scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

A search for Quantitative Structure-Activity Relationship (QSAR) analyses for this compound has yielded no specific studies. QSAR models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. To build a QSAR model for analogues of this compound, a dataset of structurally similar molecules with measured biological activity would be required. At present, no such dataset or corresponding QSAR analysis focused on this compound is available.

Prediction of Metabolism and Pharmacokinetic Properties

While general computational tools exist for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds, no specific studies have published these predictions for this compound. Such a study would involve using in silico models to estimate properties like oral bioavailability, blood-brain barrier penetration, and potential metabolic pathways. Without dedicated research, any data on these properties remains purely theoretical and unverified.

Conformational Analysis and Energy Landscape Exploration

There is no available research on the conformational analysis and energy landscape of this compound. This type of study would investigate the different three-dimensional shapes (conformations) the molecule can adopt and their relative stabilities. Understanding the molecule's preferred conformations is crucial for predicting its interaction with biological targets. This analysis, typically performed using molecular mechanics or quantum chemistry methods, has not been published for this specific compound.

Virtual Screening for Novel Bioactive Analogues

No virtual screening campaigns utilizing this compound as a scaffold or lead compound have been reported in the scientific literature. Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The absence of such studies indicates that this compound has not yet been a focus of large-scale computational drug discovery efforts.

Patent Landscape and Intellectual Property in Chemical Research

Analysis of Existing Patents and Patent Applications Involving Methyl 3-[4-(aminomethyl)phenyl]propionate and its Analogues

A comprehensive analysis of the patent literature reveals that this compound and its analogues are frequently cited as intermediates or components in the synthesis of more complex molecules, particularly those with pharmacological activity. While patents specifically claiming this compound as a final product are less common, its role as a key building block is well-documented.

Patents often describe the synthesis of various derivatives where the aminomethyl or the propionate (B1217596) moiety is modified to achieve desired therapeutic effects. For instance, patent applications may cover a broad genus of compounds encompassing the core structure of this compound, with variations in substituents on the phenyl ring or modifications to the ester and amine groups.

A notable trend is the inclusion of this compound in patents for retroviral protease inhibitors and other therapeutic agents. google.com For example, a patent for retroviral protease inhibiting compounds includes a broad class of molecules that could be synthesized using intermediates like this compound. google.com The claims in such patents are often focused on the final, biologically active compounds, with the intermediates being part of the enabling disclosure.

The patentability of chemical intermediates themselves can be a complex legal issue. jacobacci.comjacobacci.com Generally, an intermediate must be novel, non-obvious, and have a specific, substantial, and credible utility. acs.org In some jurisdictions, the utility of an intermediate is considered fulfilled if it is a necessary precursor to a useful final product. jacobacci.com This legal framework underpins the strategic patenting of synthetic routes, where protecting key intermediates can effectively control the production of a valuable end product.

Below is an interactive table summarizing a selection of patents and patent applications that involve this compound or its close analogues, highlighting their claimed applications and the role of the core chemical structure.

Patent/Application NumberTitle/SubjectRole of this compound or AnalogueKey Research Findings/Claimed Utility
US5541206ARetroviral protease inhibiting compounds google.comIntermediate in the synthesis of protease inhibitors.The patent discloses a class of compounds effective in inhibiting retroviral proteases, crucial for the treatment of viral infections. google.com
US2794048AZ-aminomethyl-indane compounds google.comAnalogue structure with a related aminomethylphenyl moiety.Describes the synthesis and potential applications of aminomethyl-indane derivatives, which are structurally related to aminomethyl-phenyl compounds. google.com
WO2018209132A1Aminopyridine compounds and methods for the preparation and use thereof nih.govPotential precursor for more complex aminopyridine derivatives.Focuses on aminopyridine compounds as therapeutics, for which aminomethylphenyl structures can serve as starting materials. nih.gov
US8785632B2Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors google.comThe aminomethylphenylpropionate backbone could be a scaffold for developing protein kinase inhibitors.Details enantiomerically pure compounds that act as protein kinase inhibitors, a significant area in cancer therapy. google.com

Trends in Intellectual Property Filings for Related Chemical Entities

The trends in intellectual property filings for chemical entities related to this compound reflect broader movements in the pharmaceutical and chemical industries. A noticeable trend is the increasing focus on stereospecific synthesis and the patenting of single enantiomers of chiral compounds. google.com This is driven by the understanding that different enantiomers of a drug can have vastly different pharmacological activities and safety profiles.

Furthermore, there is a growing number of patents for novel synthetic methods. As the cost of drug development rises, efficient and scalable synthetic routes are of high commercial value. Patents in this area may not claim the final product itself but rather a new, more efficient way to produce a key intermediate like this compound.

Another significant trend is the use of patent filings to protect large libraries of related compounds. These "genus" claims are designed to cover a wide range of potential drug candidates, thereby creating a broad protective halo around a particular chemical scaffold. This strategy is evident in patents that describe vast numbers of related arylpropionate and aminomethylphenyl derivatives.

The rise of computational chemistry and machine learning in drug discovery is also beginning to be reflected in patent filings. While not directly patenting the compound itself, methods for identifying promising drug candidates using these computational tools are becoming a subject of intellectual property.

Strategic Implications for Future Research and Development in Academia and Industry

The patent landscape for this compound and its analogues has significant strategic implications for both academic and industrial researchers.

For academic researchers , the existing patent landscape can present both opportunities and challenges. While the freedom to operate in fundamental research is generally preserved, the commercialization of any new discoveries may be constrained by existing patents on key intermediates or synthetic methods. Collaboration with industry partners can provide a pathway to navigate this complex landscape. Furthermore, academic research can focus on developing novel, non-infringing synthetic routes to valuable intermediates or exploring new therapeutic applications for compounds that are off-patent or have a less crowded intellectual property space.

For industrial R&D , a thorough understanding of the patent landscape is crucial for making strategic decisions. This includes:

Freedom-to-Operate Analysis: Before investing in the development of a new drug, companies must conduct a detailed analysis to ensure that the synthesis and commercialization of the product will not infringe on existing patents.

Strategic Patenting: Companies will continue to strategically file patents on novel compounds, improved synthetic processes, and new formulations to protect their investments. This includes patenting key intermediates to control the supply chain. iit.edu

Licensing and Acquisition: In cases where a key intermediate or technology is protected by a third-party patent, companies may pursue licensing agreements or acquisitions to gain access to the necessary intellectual property.

Designing Around Existing Patents: R&D efforts are often directed at developing novel compounds or processes that are structurally or functionally distinct from patented inventions, a practice known as "designing around."

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-[4-(aminomethyl)phenyl]propionate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is typically synthesized via esterification of 3-[4-(aminomethyl)phenyl]propionic acid using methanol under acid catalysis. Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 molar ratio of acid to methanol), and reaction time (6–8 hours). Post-synthesis purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane eluent) ensures >95% purity .
  • Optimization : Monitor reaction progress using thin-layer chromatography (TLC). Adjust pH (e.g., sulfuric acid as a catalyst) and solvent polarity to minimize side products like unreacted acid or over-esterification byproducts .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Techniques :

  • NMR Spectroscopy : Confirm the presence of the aminomethyl group (δ 3.3–3.5 ppm for CH2NH2) and ester carbonyl (δ 3.7 ppm for OCH3) .
  • Mass Spectrometry (MS) : Validate molecular weight (C11H15NO2, 193.24 g/mol) via ESI-MS or MALDI-TOF .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., C–H⋯O interactions) using single-crystal diffraction .

Q. What protocols ensure the stability and storage of this compound in laboratory settings?

  • Storage : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the ester group. Use amber vials to avoid photodegradation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess impurity profiles .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or MS fragmentation patterns) be resolved during structural validation?

  • Troubleshooting :

  • Variable Temperature NMR : Resolve overlapping peaks by analyzing spectra at elevated temperatures (e.g., 50°C) .
  • Isotopic Labeling : Use deuterated analogs to assign ambiguous proton signals .
  • High-Resolution MS (HRMS) : Differentiate isobaric fragments (e.g., C7H7NO vs. C6H11O2) with sub-ppm mass accuracy .

Q. What strategies are employed to study the reactivity of the aminomethyl group in this compound for derivatization?

  • Derivatization Approaches :

  • Schiff Base Formation : React with aldehydes (e.g., benzaldehyde) under mild acidic conditions to form imine linkages .
  • Acylation : Use acetyl chloride or anhydrides to protect the amine, enabling selective functionalization of the ester group .
    • Reaction Monitoring : Track intermediates via in-situ FTIR (e.g., disappearance of NH2 stretch at 3350 cm⁻¹) .

Q. How can computational methods (e.g., DFT or molecular docking) predict the biological activity of this compound derivatives?

  • In Silico Workflow :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular Docking : Screen against target proteins (e.g., ACE inhibitors) using AutoDock Vina to predict binding affinities .
    • Validation : Correlate computational results with in vitro assays (e.g., IC50 measurements for enzyme inhibition) .

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Reactant of Route 1
Methyl 3-[4-(aminomethyl)phenyl]propionate
Reactant of Route 2
Methyl 3-[4-(aminomethyl)phenyl]propionate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.